ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum
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Overview
Description
Iproplatin, also known as cis,trans,cis-dichlorodihydroxidobis(isopropylamine)platinum(IV), is a second-generation platinum-containing compound related to cisplatin. It is a platinum(IV) complex that has been studied for its potential as an anti-cancer agent. Unlike its platinum(II) counterparts, iproplatin is more kinetically inert, which means it is less reactive and more stable in the bloodstream until it reaches the target site .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iproplatin is synthesized through a multi-step process involving the reaction of platinum(IV) chloride with isopropylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The final product is purified through crystallization and filtration techniques .
Industrial Production Methods: Industrial production of iproplatin involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure its suitability for medical use .
Chemical Reactions Analysis
Types of Reactions: Iproplatin undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Ascorbate, cysteine, and glutathione are common reducing agents that facilitate the reduction of iproplatin to its active platinum(II) form.
Substitution Reactions: These reactions often occur in the presence of nucleophiles such as water, ammonia, or other amines.
Major Products:
Cis-dichloro-bis-isopropylamine platinum(II): A major metabolite of iproplatin formed through reduction.
Various substituted complexes: Formed through ligand substitution reactions.
Scientific Research Applications
Mechanism of Action
Iproplatin exerts its anti-cancer effects through the following mechanism:
Reduction to Platinum(II): Once inside the cancer cells, iproplatin is reduced to its active platinum(II) form.
DNA Binding: The platinum(II) species binds to DNA, forming crosslinks and adducts that disrupt DNA replication and transcription.
Induction of Apoptosis: The DNA damage triggers cellular pathways leading to apoptosis, or programmed cell death.
Comparison with Similar Compounds
Cisplatin: A platinum(II) complex with high reactivity and significant side effects.
Carboplatin: A platinum(II) complex with reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: A platinum(II) complex used primarily for colorectal cancer.
Satraplatin: A platinum(IV) complex similar to iproplatin but with different axial ligands.
Uniqueness of Iproplatin:
Properties
CAS No. |
62928-11-4 |
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Molecular Formula |
C6H20Cl2N2O2Pt-4 |
Molecular Weight |
418.22 g/mol |
IUPAC Name |
platinum;propan-2-amine;dichloride;dihydroxide |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/p-4 |
InChI Key |
AGFPKKCNKJRESC-UHFFFAOYSA-J |
Isomeric SMILES |
CC(C)N.CC(C)N.[OH-].[OH-].Cl[Pt+2]Cl |
SMILES |
CC(C)[NH-].CC(C)[NH-].O.O.Cl[Pt+2]Cl |
Canonical SMILES |
CC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHIP organoplatinum compound cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV) cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV dichlorobis(isopropylamine)dihydroxyplatinum IV iproplatin iproplatin, (OC-6-33)-isomer JM9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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